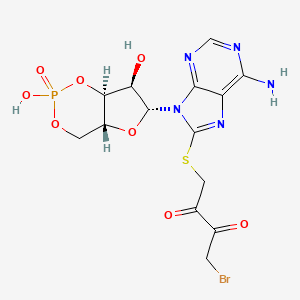
4-(4-Bromophényl)pipéridin-4-ol
Vue d'ensemble
Description
Le 4-(4-Bromophényl)pipéridin-4-ol est un composé organique de formule chimique C11H14BrNO. Il est un élément clé dans la synthèse de médicaments pharmaceutiques et est utilisé dans diverses industries pour ses propriétés chimiques. Ce composé est connu pour son activité antioxydante potentielle et ses effets analgésiques .
Applications De Recherche Scientifique
4-(4-Bromophenyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various pharmaceutical drugs.
Biology: The compound has been evaluated for its potential antioxidant activity and analgesic effects.
Medicine: It has shown promise as a multifactorial agent for the treatment of Alzheimer’s disease, exhibiting activity against acetylcholinesterase and monoamine oxidase.
Industry: The compound is used in the production of other piperidine derivatives, which are important in the pharmaceutical industry.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-(4-Bromophenyl)piperidin-4-ol are acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the brain, while MAO-B is involved in the degradation of dopamine, another crucial neurotransmitter .
Mode of Action
4-(4-Bromophenyl)piperidin-4-ol interacts with its targets by inhibiting their activity. It binds to the active sites of AChE and MAO-B, preventing them from breaking down their respective neurotransmitters . This results in increased levels of these neurotransmitters in the brain.
Biochemical Pathways
The inhibition of AChE and MAO-B affects several biochemical pathways. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, which is often impaired in conditions like Alzheimer’s disease . The inhibition of MAO-B, on the other hand, increases dopamine levels, which can have various effects on mood and cognition .
Pharmacokinetics
Its hydrochloride form is a solid, suggesting that it might be administered orally . .
Result of Action
The inhibition of AChE and MAO-B by 4-(4-Bromophenyl)piperidin-4-ol leads to increased levels of acetylcholine and dopamine in the brain . This can result in improved cognitive function, mood, and other neurological effects. In fact, some derivatives of this compound have shown potential as treatments for Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
4-(4-Bromophenyl)piperidin-4-ol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including acetylcholinesterase and monoamine oxidase . The compound exhibits inhibitory activity against acetylcholinesterase, which is essential for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, 4-(4-Bromophenyl)piperidin-4-ol interacts with monoamine oxidase, an enzyme responsible for the degradation of monoamines such as dopamine and serotonin . By inhibiting monoamine oxidase, the compound can increase the levels of these neurotransmitters, potentially offering therapeutic benefits for neurological conditions.
Cellular Effects
The effects of 4-(4-Bromophenyl)piperidin-4-ol on various cell types and cellular processes are profound. In neuronal cells, the compound has been observed to enhance cell signaling pathways associated with cholinergic and monoaminergic transmission . This enhancement can lead to improved cognitive function and memory. Furthermore, 4-(4-Bromophenyl)piperidin-4-ol influences gene expression by modulating the activity of transcription factors involved in neuroprotection and antioxidant responses . The compound also affects cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress management.
Molecular Mechanism
At the molecular level, 4-(4-Bromophenyl)piperidin-4-ol exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding interaction prevents the breakdown of acetylcholine, leading to increased cholinergic signaling. Additionally, 4-(4-Bromophenyl)piperidin-4-ol interacts with monoamine oxidase by binding to its active site, thereby inhibiting its catalytic activity . This inhibition results in elevated levels of monoamines, which can enhance mood and cognitive function. The compound also modulates gene expression by activating transcription factors that promote the expression of neuroprotective and antioxidant genes .
Temporal Effects in Laboratory Settings
The effects of 4-(4-Bromophenyl)piperidin-4-ol over time in laboratory settings have been extensively studied. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 4-(4-Bromophenyl)piperidin-4-ol maintains its efficacy in enhancing cholinergic and monoaminergic signaling, as well as its antioxidant properties . Prolonged exposure to high concentrations of the compound may lead to cellular toxicity and oxidative stress .
Dosage Effects in Animal Models
In animal models, the effects of 4-(4-Bromophenyl)piperidin-4-ol vary with different dosages. Low to moderate doses of the compound have been shown to improve cognitive function and memory in rodents . These doses also exhibit neuroprotective and antioxidant effects without significant adverse effects. High doses of 4-(4-Bromophenyl)piperidin-4-ol can lead to toxicity, including oxidative stress and neuronal damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at higher doses, and adverse effects become more pronounced .
Metabolic Pathways
4-(4-Bromophenyl)piperidin-4-ol is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 4-(4-Bromophenyl)piperidin-4-ol, leading to the formation of various metabolites. Some of these metabolites retain biological activity and contribute to the compound’s overall effects. Additionally, 4-(4-Bromophenyl)piperidin-4-ol can influence metabolic flux by modulating the activity of key enzymes involved in energy production and oxidative stress management .
Transport and Distribution
The transport and distribution of 4-(4-Bromophenyl)piperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound is readily absorbed and distributed throughout the body, with high concentrations observed in the brain and liver. Transporters such as organic cation transporters and multidrug resistance proteins play a role in the cellular uptake and efflux of 4-(4-Bromophenyl)piperidin-4-ol . The compound’s localization and accumulation within specific tissues are influenced by its interactions with these transporters and binding proteins.
Subcellular Localization
4-(4-Bromophenyl)piperidin-4-ol exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria of neuronal cells . This localization is facilitated by targeting signals and post-translational modifications that direct 4-(4-Bromophenyl)piperidin-4-ol to these compartments. Within the mitochondria, the compound exerts its antioxidant effects by scavenging reactive oxygen species and modulating the activity of mitochondrial enzymes involved in oxidative stress management .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(4-Bromophényl)pipéridin-4-ol implique généralement la réaction du 4-bromobenzaldéhyde avec la pipéridine dans des conditions spécifiques. Une méthode courante consiste à utiliser du phénylsilane, qui favorise la formation et la réduction de l'imine, initie la cyclisation et réduit l'intermédiaire pipéridinone avec un complexe de fer comme catalyseur . Cette méthode est efficace pour la préparation des pipéridines.
Méthodes de production industrielle
Les méthodes de production industrielle du this compound impliquent souvent des réactions de diazotation et de bromation. Par exemple, la S-3-(4-aminophényl)pipéridine peut être utilisée comme matière première, qui subit une réaction de diazotation et une bromation pour produire le composé cible . Ce processus est simplifié, implique des conditions de réaction douces et donne lieu à une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4-Bromophényl)pipéridin-4-ol subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être catalysée par des complexes d'iridium(III), conduisant à la formation de produits hydroxylés.
Réduction : Le composé peut être réduit à l'aide de phénylsilane et de complexes de fer.
Substitution : Les atomes de brome du composé peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Complexes d'iridium(III) et peroxyde d'hydrogène.
Réduction : Phénylsilane et complexes de fer.
Substitution : Réactifs de brome et catalyseurs comme le palladium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, des pipéridines réduites et des pipéridines substituées .
Applications de la recherche scientifique
Le this compound a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de divers médicaments pharmaceutiques.
Biologie : Le composé a été évalué pour son activité antioxydante potentielle et ses effets analgésiques.
Médecine : Il s'est avéré prometteur en tant qu'agent multifactoriel pour le traitement de la maladie d'Alzheimer, présentant une activité contre l'acétylcholinestérase et la monoamine oxydase.
Industrie : Le composé est utilisé dans la production d'autres dérivés de la pipéridine, qui sont importants dans l'industrie pharmaceutique.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il agit comme un antagoniste du récepteur de la chimiokine CCR5, qui est impliqué dans l'entrée du VIH-1 dans les cellules . L'activité antioxydante du composé est attribuée à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif .
Comparaison Avec Des Composés Similaires
Le 4-(4-Bromophényl)pipéridin-4-ol peut être comparé à d'autres composés similaires, tels que :
4-(4-Chlorophényl)pipéridin-4-ol : Structure similaire, mais contient un atome de chlore au lieu du brome.
4-Hydroxy-4-phénylpipéridine : Dépourvu de l'atome de brome et possède des propriétés pharmacologiques différentes.
Chlorhydrate de this compound : Une forme de sel de chlorhydrate du composé, qui peut avoir des propriétés de solubilité et de stabilité différentes.
Le caractère unique du this compound réside dans sa substitution spécifique en brome, qui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
IUPAC Name |
4-(4-bromophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLXJYQUWCNYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206712 | |
| Record name | 4-(4-Bromophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57988-58-6 | |
| Record name | 4-(4-Bromophenyl)-4-hydroxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57988-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)piperidin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057988586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Bromophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can we sensitively quantify 4-(4-Bromophenyl)piperidin-4-ol in biological samples?
A1: Researchers have developed a highly sensitive method for quantifying 4-(4-Bromophenyl)piperidin-4-ol (BPHP) in rat plasma using high-performance liquid chromatography with fluorescence detection (HPLC-FL). This method involves pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), enhancing the compound's fluorescence and allowing for detection at low concentrations. This technique is particularly valuable for pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of BPHP following bromperidol administration.
Q2: Can we simultaneously analyze multiple metabolites of butyrophenone-type agents, including 4-(4-Bromophenyl)piperidin-4-ol?
A2: Yes, researchers have developed HPLC methods for the simultaneous determination of various butyrophenone-type agent metabolites, including BPHP. One approach employs dual ultraviolet detection (HPLC-dual UV) to quantify BPHP alongside metabolites of droperidol, spiperone, and haloperidol. This method offers a comprehensive analysis of these related compounds in biological samples. Alternatively, another study utilizes HPLC-FL after pre-column derivatization with NBD-F for simultaneous quantification of BPHP and other N-dealkylated metabolites of butyrophenone-type agents in rat plasma. This approach provides high sensitivity and is particularly useful for studying the metabolic profiles of these drugs.
Q3: How does the intestinal absorption of 4-(4-Bromophenyl)piperidin-4-ol compare to its haloperidol analog?
A3: Studies comparing BPHP to 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), the corresponding metabolite of haloperidol, reveal differences in their pharmacokinetic profiles. Notably, the ratio of the area under the plasma concentration curve (AUC) after oral administration to the AUC after intraperitoneal administration is lower for BPHP (46%) compared to CPHP (56%). This finding indicates that the intestinal absorption of BPHP is lower than that of CPHP.
Q4: Are there alternative pre-column derivatization reagents for HPLC analysis of 4-(4-Bromophenyl)piperidin-4-ol and related compounds?
A4: While NBD-F has been successfully employed for the pre-column derivatization and fluorescence detection of BPHP, researchers have explored alternative reagents. One study demonstrated the use of dansyl chloride (Dns-Cl) as a cheaper alternative to NBD-F for the determination of BPHP and other N-dealkylated metabolites of butyrophenone-type agents. This substitution offers a more cost-effective approach for routine analysis of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


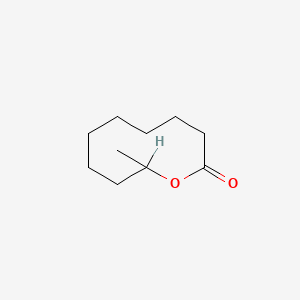
![10,13-dimethyl-17-[1-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1199128.png)
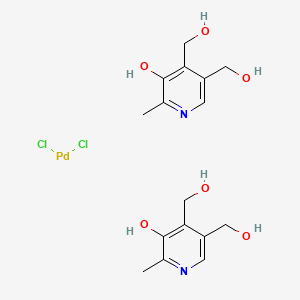

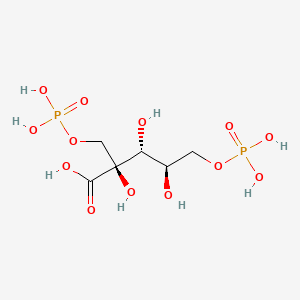
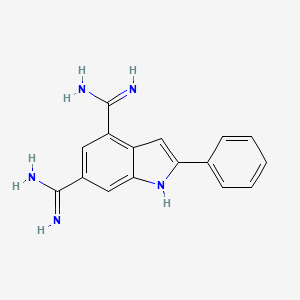

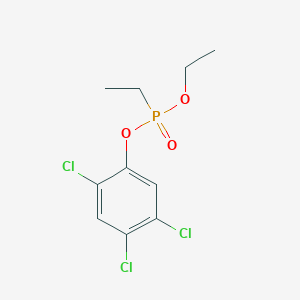
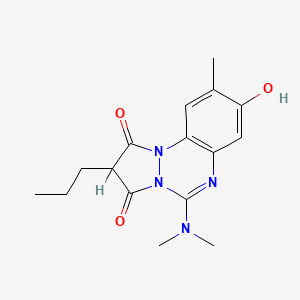
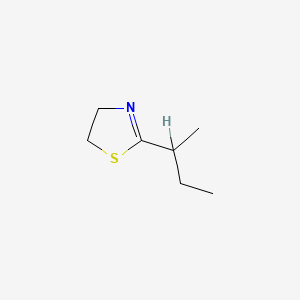

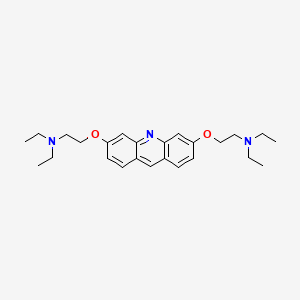
![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
